N,N-Diethyl-3-(hexyloxy)aniline
Description
N,N-Diethyl-3-(hexyloxy)aniline is a tertiary amine featuring a hexyloxy group at the meta position of the benzene ring and diethylamine substitution at the nitrogen. This compound is noted for its applications in organic synthesis and materials science, particularly as a precursor for derivatives with extended conjugation, such as quinoxaline-based structures . It has been utilized in synthesizing advanced intermediates for liquid crystals, organic electronics, and catalytic systems .
Properties
Molecular Formula |
C16H27NO |
|---|---|
Molecular Weight |
249.39 g/mol |
IUPAC Name |
N,N-diethyl-3-hexoxyaniline |
InChI |
InChI=1S/C16H27NO/c1-4-7-8-9-13-18-16-12-10-11-15(14-16)17(5-2)6-3/h10-12,14H,4-9,13H2,1-3H3 |
InChI Key |
SIKHCVBXOVKOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Anilines
4-Hexyloxyaniline
- Structure : Primary amine with a hexyloxy group at the para position.
- Key Differences : The absence of diethylamine substitution results in higher reactivity in reductive amination and electrophilic aromatic substitution. For example, 4-(hexyloxy)aniline achieved 92% yield in reductive amination with chitosan derivatives, highlighting its utility in biochemical applications .
- Applications : Used in synthesizing amphiphilic chitooligosaccharides for drug delivery systems .
N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline
- Structure : Heptyloxy chain (C7) at the meta position and a benzyl-ethoxyethoxy substituent.
- Key Differences : The longer heptyloxy chain enhances hydrophobicity, while the ethoxyethoxy group introduces flexibility. This structural variation impacts solubility and phase behavior in liquid crystal applications .
Tertiary Amine Derivatives
N,N-Dimethyl-m-anisidine (3-Methoxy-N,N-dimethylaniline)
- Structure : Methoxy group at the meta position and dimethylamine substitution.
- Key Differences : The smaller methyl groups (vs. ethyl in the target compound) reduce steric hindrance, while the methoxy group provides stronger electron-donating effects. This compound is used in dye synthesis and as a ligand in coordination chemistry .
N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride
- Structure : Incorporates a piperidinyl-ethoxy spacer.
Functionalized Derivatives with Extended Conjugation
N,N-Diethyl-3-(hexyloxy)-4-(quinoxalinylvinyl)aniline (E2Z-II)
- Structure: Quinoxaline acceptor linked via a vinyl group to the aniline core.
- Key Differences: Extended conjugation shifts absorption to near-infrared regions, useful in optoelectronics. However, steric bulk from the quinoxaline group reduces synthetic yield (12% under 100°C conditions) .
- Applications: Non-linear optical materials and organic semiconductors .
4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(boronate ester)aniline
Comparative Data Tables
Table 2: Physicochemical Properties
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